1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Description
BenchChem offers high-quality 1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3,8,8-tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-28(2)14-20-23(21(32)15-28)22(24-25(29-20)30(3)27(34)31(4)26(24)33)18-10-12-19(13-11-18)35-16-17-8-6-5-7-9-17/h5-13,22,29H,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNPKREBYRROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure that incorporates a pyrimidine and quinoline moiety. Its chemical formula is , and it features multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- Mechanism of Action : The antitumor activity is often linked to the induction of apoptosis in cancer cells. Studies have shown that quinoline derivatives can activate caspase pathways leading to programmed cell death .
- In Vitro Studies : A series of derivatives related to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer). The results demonstrated varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A-549 | 12.3 |
| HT-29 | 15.0 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar derivatives have shown promising results against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Compounds with structural similarities have been reported to exhibit significant antibacterial activity comparable to known antibiotics like norfloxacin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Case Studies and Research Findings
- Study on Antitumor Activity : In a systematic study evaluating the cytotoxic effects of various derivatives of similar structures, it was found that certain substitutions at specific positions significantly enhanced antitumor efficacy. For example, compounds with a methylidene spacer showed increased selectivity towards lung carcinoma compared to other cell lines .
- Antimicrobial Evaluation : A recent study highlighted the synthesis of related quinoline derivatives which demonstrated broad-spectrum antimicrobial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions can enhance the potency of the compound against tumor cells.
- Hydrophobic Interactions : The bulky phenylmethoxy group contributes to hydrophobic interactions that may facilitate better membrane permeability in bacterial cells.
Q & A
Basic: What are the established synthetic methodologies for preparing this compound?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, dimedone, and barbituric acid derivatives. Key catalytic systems include:
- Heterogeneous catalysts : Metal-organic frameworks (MOFs) like [Zr-UiO-66-PDC-SO3H]FeCl₄ under thermal conditions (100°C, yields up to 92%) .
- Acid catalysts : Tungstophosphoric acid (H₃PW₁₂O₄₀) in solvent-free or ethanol-based systems .
- Ionic liquids : [BMIM][BF₄] under microwave irradiation, reducing reaction times by 40–60% compared to conventional solvents .
Mechanistic studies suggest a cascade involving Knoevenagel condensation, Michael addition, and cyclization .
Basic: How is the compound characterized post-synthesis?
Standard characterization includes:
- IR spectroscopy : Key peaks at 1700–1661 cm⁻¹ (C=O stretching) and 2950–2875 cm⁻¹ (C-H aliphatic) .
- NMR analysis :
- Melting point : Typically >300°C due to high crystallinity .
Advanced: How can reaction yields be optimized when using aromatic aldehydes with electron-withdrawing substituents?
Optimization strategies include:
- Catalyst screening : Magnetic nanocomposites (e.g., PWA/CS/NiCo₂O₄) improve yields by 15–20% compared to homogeneous catalysts .
- Solvent selection : Ethanol/water mixtures enhance solubility of polar intermediates, reducing side reactions .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify optimal temperature (80–100°C) and molar ratios (1:1:1 aldehyde/amine/dimedone) .
Advanced: How to resolve contradictions in spectral data for structurally similar analogs?
- Comparative analysis : For example, 5-(4-chlorophenyl) derivatives show downfield shifts in ¹H NMR (δ 7.29 ppm for aromatic protons vs. δ 7.12 ppm in phenyl analogs) due to electron-withdrawing effects .
- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for overlapping methyl signals .
Advanced: What computational methods support reaction mechanism elucidation?
- Quantum chemical calculations : Density Functional Theory (DFT) models validate intermediates in the proposed carbocationic pathway (e.g., transition state energies for cyclization) .
- Reaction path searching : Algorithms like GRRM (Global Reaction Route Mapping) predict viable pathways and byproducts .
Basic: What are critical intermediates in the synthesis mechanism?
Key intermediates include:
- Knoevenagel adducts : Formed via condensation of aldehydes and barbituric acid.
- Michael adducts : Generated from dimedone addition to the Knoevenagel product.
- Cyclized tetrahydropyrimidoquinoline : Finalized via intramolecular dehydration (IR-active at 1610–1644 cm⁻¹ for C=N bonds) .
Advanced: How to troubleshoot low yields during reaction scale-up?
- Catalyst stability : MOFs and nanocomposites may degrade under prolonged heating; in situ regeneration protocols are recommended .
- Mixing efficiency : Ultrasonic agitation improves mass transfer in viscous reaction media .
- Byproduct analysis : LC-MS identifies dimedone dimerization products, which can be minimized by reducing reaction time .
Basic: Which solvents are optimal for balancing reactivity and environmental impact?
- Eco-friendly solvents : Ethanol/water mixtures (3:1 v/v) achieve >85% yields while reducing toxicity .
- Ionic liquids : [BMIM][Br] enhances regioselectivity and is recyclable for 5–7 cycles .
Advanced: How to evaluate substituent effects on biological activity?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance anticancer activity by 30–50% compared to methoxy substituents .
- In vitro assays : MTT tests on cancer cell lines (e.g., MCF-7) with IC₅₀ values correlated to substituent Hammett σ constants .
Advanced: How to validate proposed reaction mechanisms experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
